molecular formula C15H24N2O B14667023 N'-benzyl-2-propylpentanehydrazide CAS No. 38078-04-5

N'-benzyl-2-propylpentanehydrazide

Cat. No.: B14667023
CAS No.: 38078-04-5
M. Wt: 248.36 g/mol
InChI Key: HLGDOXDACWERMT-UHFFFAOYSA-N
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Description

N'-Benzyl-2-propylpentanehydrazide is a synthetic hydrazide derivative characterized by a benzyl group attached to the hydrazide nitrogen and a 2-propylpentane moiety. For instance, 2-propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide () is synthesized via the Einhorn variation of the Schotten–Baumann method, combining valproic acid (VPA) chloride with (+)-camphor hydrazide . Such compounds are often evaluated for bioactivity, including anticonvulsant properties, and characterized using spectroscopic (NMR, FTIR), chromatographic (HPLC), and thermal (DSC) methods .

Properties

CAS No.

38078-04-5

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N'-benzyl-2-propylpentanehydrazide

InChI

InChI=1S/C15H24N2O/c1-3-8-14(9-4-2)15(18)17-16-12-13-10-6-5-7-11-13/h5-7,10-11,14,16H,3-4,8-9,12H2,1-2H3,(H,17,18)

InChI Key

HLGDOXDACWERMT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NNCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-benzyl-2-propylpentanehydrazide typically involves the reaction of benzylhydrazine with 2-propylpentanoyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature, usually around 0°C to 5°C, to control the exothermic nature of the reaction. After the addition of the acyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the production of N’-benzyl-2-propylpentanehydrazide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: N’-benzyl-2-propylpentanehydrazide can undergo oxidation reactions, where the hydrazide group is oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products, depending on the reducing agent used.

    Substitution: N’-benzyl-2-propylpentanehydrazide can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Azides or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-benzyl-2-propylpentanehydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N’-benzyl-2-propylpentanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Hydrazide derivatives vary significantly based on substituents, which influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Key Features Reference
2-Propyl-N′-camphorhydrazide Camphor-derived bicyclic terpenoid C₁₈H₂₈N₂O 80% synthesis yield; anticonvulsant activity in seizure models
N'-(Substituted benzylidene)benzohydrazide Benzylidene/benzimidazole groups Varies Synthesized via hydrazide-aldehyde condensation; potential antimicrobial
2-(2-Isopropylphenoxy)acetohydrazide Isopropylphenoxy group C₁₉H₂₂N₂O₂ Structural complexity for drug design; no explicit bioactivity reported
N'-(2-Hydroxybenzylidene)phenylacetohydrazide Hydroxybenzylidene group C₁₅H₁₄N₂O₂ Enhanced solubility due to hydroxyl group; molecular weight 254.28 g/mol

Key Observations :

  • Benzylidene/Benzimidazole Derivatives (): These compounds prioritize aromatic stacking interactions, which may enhance binding to enzymes or receptors in microbial or cancer cells .

Physicochemical Properties

  • Thermal Stability : Camphor-derived hydrazides exhibit defined melting points (DSC data) and high purity (HPLC >98%) .
  • Solubility: Hydroxy-substituted analogs () are more water-soluble than lipophilic terpenoid derivatives .

Research Findings and Implications

  • Substituent-Driven Bioactivity : The benzyl group in N'-benzyl-2-propylpentanehydrazide may enhance pharmacokinetic profiles compared to camphor or hydroxy-substituted analogs, balancing solubility and membrane permeability.
  • Synthetic Flexibility : Modular synthesis routes (e.g., –3) allow rapid generation of derivatives for structure-activity relationship (SAR) studies.
  • Knowledge Gaps: Limited data on exact IC₅₀ values, toxicity, and in vivo pharmacokinetics for many analogs underscores the need for expanded preclinical testing.

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